2-Carboxyanthracene MTSEA Amide
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Overview
Description
2-Carboxyanthracene MTSEA Amide: is a derivative of anthracene and is known for its unique properties as a special spin-marker . This compound is primarily used in research settings and is not intended for therapeutic or diagnostic use . Its molecular formula is C₁₈H₁₇NO₃S₂, and it has a molecular weight of 359.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboxyanthracene MTSEA Amide involves the derivatization of anthracene. The specific synthetic routes and reaction conditions are not widely documented in public literature. it is known that the compound is an MTS (methanethiosulfonate) derivative of anthracene .
Industrial Production Methods: There is limited information available on the industrial production methods of this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Carboxyanthracene MTSEA Amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Substitution: As an MTS derivative, it can participate in substitution reactions, particularly involving thiol groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents may be used for oxidation reactions.
Thiol Reagents: For substitution reactions, thiol-containing compounds are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Detailed product analysis is not widely available in public literature.
Scientific Research Applications
2-Carboxyanthracene MTSEA Amide has several scientific research applications, including:
Chemistry: It is used as a fluorescent dye and spin-marker in various chemical analyses.
Biology: The compound is utilized in biological studies to label and track specific molecules or structures.
Medicine: While not used therapeutically, it is employed in medical research to study molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2-Carboxyanthracene MTSEA Amide involves its role as a spin-marker. It interacts with specific molecular targets, allowing researchers to study the dynamics and interactions of these targets . The exact molecular pathways and targets are not extensively detailed in public literature.
Comparison with Similar Compounds
2-Carboxyanthracene: The parent compound without the MTS derivative.
MTSEA (Methanethiosulfonate Ethylammonium): A related compound used in similar research applications.
Uniqueness: 2-Carboxyanthracene MTSEA Amide is unique due to its combination of anthracene and MTS functionalities, making it a versatile tool in research applications .
Properties
IUPAC Name |
N-(2-methylsulfonylsulfanylethyl)anthracene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c1-24(21,22)23-9-8-19-18(20)16-7-6-15-10-13-4-2-3-5-14(13)11-17(15)12-16/h2-7,10-12H,8-9H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQIUGACVGSHLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675555 |
Source
|
Record name | S-{2-[(Anthracene-2-carbonyl)amino]ethyl} methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-18-0 |
Source
|
Record name | S-{2-[(Anthracene-2-carbonyl)amino]ethyl} methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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